molecular formula C17H28NNaO14 B590964 6-Sialyl-D-glucose Sodium Salt (α/β mixture) CAS No. 850452-92-5

6-Sialyl-D-glucose Sodium Salt (α/β mixture)

Katalognummer B590964
CAS-Nummer: 850452-92-5
Molekulargewicht: 493.394
InChI-Schlüssel: GMOJVOSMCFEVIZ-RZWFJVBZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Sialyl-D-glucose Sodium Salt is a derived product of D-Glucose and N-Acetylneuraminic Acid also known as Sialic Acid . It is a highly abundant sialylated HMO in human milk . The compound name is 6’-Sialyllactose sodium salt and its IUPAC name is N-Acetyl-α-D-neuraminyl- (2→6)-β-D-galactopyranosyl- (1→4)-D-glucose, sodium salt .


Synthesis Analysis

The 6’-SL sodium salt ingredient is manufactured by fermentation using a genetically modified strain of Escherichia coli W using food-grade raw materials and processing aids in accordance with a detailed hazard analysis and critical control points (HACCP) plan . The production microorganism is cultured in chemically defined nutrient media under sterile, tightly controlled conditions .


Molecular Structure Analysis

The trisaccharide 6’-Sialyllactose (6’-SL) is composed of the monomers glucose, galactose and N-acetylneuraminic acid (NANA, hereinafter also referred to as ‘sialic acid’) . NeuAc is conjugated to the galactose unit of lactose (comprised of glucose and galactose) at the 6 position .


Chemical Reactions Analysis

The 6’-SL is secreted into the media, isolated, and purified in the sodium salt form . The final 6’-SL sodium salt ingredient contains ≥82% 6’-SL and minor levels of other carbohydrates, such as NeuAc, D-glucose, D-lactose, 6’-sialyllactulose, and 3’-sialyllactose (3’-SL) sodium salt .


Physical And Chemical Properties Analysis

The 6’-SL sodium salt ingredient is stable for up to 6 months when stored at 40 ± 2°C and 75 ± 5% RH, which supports a shelf-life of 3 years . A stability study under normal storage conditions (25 ± 2°C; 60 ± 5% RH) is ongoing .

Wissenschaftliche Forschungsanwendungen

Cardiovascular and Renal Outcomes

  • Cardiovascular Benefits : SGLT2 inhibitors are shown to significantly improve cardiovascular outcomes in patients with type 2 diabetes mellitus, including reductions in hospitalization for heart failure. This benefit extends even to patients without diabetes who have heart failure with reduced ejection fraction. The mechanisms behind these benefits are likely multifaceted, involving early natriuresis, reduced plasma volume, improved vascular function, and shifts towards ketone bodies as a metabolic substrate for the heart and kidneys (Cowie & Fisher, 2020).

  • Renal Outcomes : The use of SGLT2 inhibitors has also been associated with improved renal outcomes in patients with diabetes, showcasing their protective effects beyond glycemic control. This includes reductions in glomerular hyperfiltration and albuminuria, which are crucial markers of kidney health (Cowie & Fisher, 2020).

Metabolic Effects

  • Glycemic Control : By inhibiting glucose reabsorption in the kidneys, SGLT2 inhibitors effectively lower blood glucose levels in an insulin-independent manner, providing a unique mechanism of action compared to other antidiabetic agents. This leads to improved glycemic control without the risk of hypoglycemia when used as monotherapy or in combination with other diabetes medications (Ferrannini & Solini, 2012).

  • Weight Management and Blood Pressure Control : Clinical trials and observational studies have consistently shown that SGLT2 inhibitors contribute to weight loss and reduced blood pressure, further benefiting patients with type 2 diabetes and cardiovascular risks (Scheen, 2019).

Safety and Adverse Effects

While SGLT2 inhibitors have been associated with positive metabolic and cardiovascular outcomes, research also highlights the importance of monitoring for potential adverse effects, such as genital infections, euglycemic ketoacidosis, and considerations regarding their use in patients with renal impairment. The overall safety profile remains favorable, with specific attention required for managing the risk of rare but serious complications (Scheen, 2019).

Wirkmechanismus

Emerging science from preclinical studies suggest 6’SL may have a potential role in immunity and gut health . Clinical studies suggest a relationship between HMOs and some immune outcomes in infants .

Safety and Hazards

Analytical results of Kyowa’s 6’-SL sodium salt ingredient demonstrate that the manufacturing process consistently produces a product that conforms to the established product specifications and which is free of microbial or chemical hazards that would pose a safety concern .

Zukünftige Richtungen

Kyowa proposes the same uses and maximum use levels of 6’-SL sodium salt in foods as those recently evaluated by EFSA . Kyowa also proposes to market 6’-SL sodium salt as a food supplement for infants, young children, and individuals above 3 years of age . Food supplements with 6’-SL sodium salt are intended to be used as alternatives to other sources of 6’-SL .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves the conversion of glucose to sialic acid, followed by the coupling of sialic acid with glucose to form the desired compound.", "Starting Materials": [ "Glucose", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bicarbonate", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sialic acid" ], "Reaction": [ "Glucose is converted to sialic acid through a series of reactions involving sodium hydroxide, acetic acid, and sodium chlorite.", "The resulting sialic acid is then coupled with glucose in the presence of sodium bicarbonate and hydrochloric acid to form the desired compound.", "Reduction of the compound can be achieved using either sodium borohydride or sodium cyanoborohydride." ] }

CAS-Nummer

850452-92-5

Molekularformel

C17H28NNaO14

Molekulargewicht

493.394

IUPAC-Name

sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate

InChI

InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1

InChI-Schlüssel

GMOJVOSMCFEVIZ-RZWFJVBZSA-M

SMILES

CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+]

Synonyme

6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.